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A Comparative Analysis of BEBT-109 and Mobocertinib for the Treatment of Non-Small Cell
Lung Cancer with EGFR Exon 20 Insertion Mutations

This guide provides a detailed comparative analysis of two targeted therapies, BEBT-109 and
mobocertinib, for non-small cell lung cancer (NSCLC) harboring epidermal growth factor
receptor (EGFR) exon 20 insertion (ex20ins) mutations. This document is intended for
researchers, scientists, and drug development professionals, offering an objective comparison
of their mechanisms of action, preclinical and clinical efficacy, safety profiles, and the
experimental methodologies employed in their evaluation.

Introduction

EGFR exon 20 insertion mutations represent a distinct and challenging subset of NSCLC,
historically associated with poor prognosis and limited response to traditional EGFR tyrosine
kinase inhibitors (TKIs).[1] Both BEBT-109 and mobocertinib have emerged as therapeutic
agents specifically designed to address this unmet medical need.

BEBT-109 is a potent, oral, pan-mutant-selective EGFR inhibitor that has demonstrated
significant preclinical and early clinical activity against a range of EGFR mutations, including
exon 20 insertions.[2][3] It is designed to spare wild-type EGFR, potentially leading to a better
safety profile.[3][4]

Mobocertinib (formerly TAK-788) is an oral, irreversible TKI designed to selectively target
EGFR ex20ins mutations.[5][6] It received accelerated approval from the U.S. Food and Drug
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Administration (FDA) in September 2021 for the treatment of adult patients with locally
advanced or metastatic NSCLC with EGFR ex20ins mutations whose disease has progressed
on or after platinum-based chemotherapy.[7][8] However, in October 2023, the manufacturer
announced the voluntary withdrawal of the U.S. marketing authorization for mobocertinib after
the confirmatory Phase 3 EXCLAIM-2 trial did not meet its primary endpoint.[9]

Mechanism of Action

Both BEBT-109 and mobocertinib are irreversible inhibitors that covalently bind to the cysteine
797 residue in the ATP-binding pocket of the EGFR kinase domain, leading to sustained
inhibition of receptor signaling.[3][6] This targeted inhibition blocks downstream signaling
pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial
for cancer cell proliferation, survival, and growth.[10]

BEBT-109 is described as a pan-mutant-selective EGFR inhibitor, suggesting broad activity
against various EGFR mutations while maintaining selectivity over wild-type EGFR.[2][4]
Preclinical data indicate that BEBT-109 and its metabolites have minimal activity against wild-
type EGFR, which may contribute to its favorable safety profile.[4] Mobocertinib was also
designed for selectivity for EGFR ex20ins mutants over wild-type EGFR.[5][11]

Signaling Pathway Diagram
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Caption: EGFR signaling pathway and points of inhibition by BEBT-109 and mobocertinib.
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Preclinical Data
In Vitro Studies

Parameter BEBT-109 Mobocertinib
PC-9 (EGFR ex19del), ) )
Ba/F3 cells expressing various
HCC827 (EGFR ex19del), ) )
] EGFR ex20ins mutations,
Cell Lines H1975 (EGFR L858R/T790M), ] ) )
) ) patient-derived cell lines (e.g.,
Ba/F3 cells expressing various
. i CUTO14).[7][11]
EGFR ex20ins mutations.[2][3]
Inhibited EGFR ex20ins
o mutants at lower
Showed more potent inhibition ) )
- concentrations than wild-type
of EGFR TKI-sensitive and
Potency ) EGFR.[5] More potent than
resistant mutants compared to )
) o approved EGFR TKiIs against
osimertinib.[12] ) ) )
various EGFRex20ins-driven
cell lines.[7]
High selectivity for mutant )
) Selectively targets EGFR
o EGFR over wild-type EGFR; ] ) ]
Selectivity ex20ins mutations over wild-

metabolites also lack activity
against wild-type EGFR.[3][4]

type EGFR.[5]

Downstream Effects

Dose-dependent inhibition of
EGFR, AKT, and ERK
phosphorylation.[12]

Abolished pEGFR and
inhibited pERK.[7][13]

In Vivo Studies

Parameter BEBT-109 Mobocertinib
Xenograft models using PC-9, Patient-derived xenografts and
Model HCC827, and H1975 cell lines,  murine orthotopic models with
odels
and EGFR ex20ins xenografts.  diverse EGFRex20ins
[2][3] mutations.[7]
Induced tumor regression and o )
] ) ) Demonstrated significant in
Efficacy even disappearance in

xenograft models.[2][3]

vivo antitumor efficacy.[7]
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Clinical Data
BEBT-109

A first-in-human, single-arm, open-label, two-stage Phase la/lb clinical trial (CTR20192575)
evaluated the safety, pharmacokinetics, and efficacy of BEBT-109.

Phase Ib Efficacy in EGFR ex20ins NSCLC (n=18)

Efficacy Endpoint Result
Objective Response Rate (ORR) 44.4%
Median Progression-Free Survival (PFS) 8.0 months (95% CI: 1.33-14.67)

Safety Profile (Phase Ib) The most common treatment-related adverse events (TRAES) were:
o Diarrhea (100%; 22.2% >Grade 3)

e Rash (66.7%; 5.6% >Grade 3)

e Anemia (61.1%; 0% >Grade 3)

A Phase Il clinical trial for BEBT-109 as a second-line treatment for NSCLC with EGFR
ex20ins mutations has been approved in China.[4]

Mobocertinib

The accelerated approval of mobocertinib was based on the results of an international, non-
randomized, open-label, multicohort clinical trial (Study 101, NCT02716116).[7][8] The
confirmatory Phase 3 EXCLAIM-2 trial (NCT04129502) compared mobocertinib to platinum-
based chemotherapy in the first-line setting.[4][13]

Study 101 Efficacy in Previously Treated EGFR ex20ins NSCLC (n=114)[8]
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Efficacy Endpoint Result

Objective Response Rate (ORR) 28% (95% CI: 20%-37%)
Median Duration of Response (DoR) 17.5 months (95% CI: 7.4-20.3)
Median Progression-Free Survival (PFS) 7.3 months

Median Overall Survival (OS) 24.0 months

EXCLAIM-2 Trial Efficacy in First-Line EGFR ex20ins NSCLC[4][13]

Efficacy Endpoint Mobocertinib (n=179) Chemotherapy (n=175)

Median Progression-Free

) 9.6 months (95% ClI, 7.1-11.1) 9.6 months (95% CI, 7.2-11.4)
Survival (PFS)

Objective Response Rate

ORR) 32% (95% Cl, 26%-40%) 30% (95% Cl, 24%-38%)

Median Duration of Response
(DoR)

12.0 months 8.4 months

Safety Profile (Study 101)[8] The most common adverse reactions (>20%) were diarrhea, rash,
nausea, stomatitis, vomiting, decreased appetite, paronychia, fatigue, dry skin, and
musculoskeletal pain.

Experimental Protocols
BEBT-109 First-in-Human Trial (CTR20192575)

o Study Design: Single-arm, open-label, two-stage (Phase la dose-escalation and Phase Ib
dose-expansion) study.

o Participants: Phase la enrolled 11 patients with EGFR T790M-mutated advanced NSCLC.
Phase Ib enrolled 18 patients with EGFR ex20ins-mutated, treatment-refractory advanced
NSCLC.
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 Intervention: BEBT-109 administered orally at doses ranging from 20-180 mg/day in Phase
la.

e Primary Outcomes: Adverse events and antitumor activity.
o Efficacy Assessment: Tumor responses were evaluated according to RECIST v1.1.

Experimental Workflow for BEBT-109 Phase | Trial

Phase Ia: Dose Escalation Phase Ib: Dose Expansion

Enroll Patients BEBT-109 Dose Escalation Assess Safety & Enroll Patients BEBT-109 Treatment Assess Safety & Efficacy
(EGFR T790M+ aNSCLC, n=11) (20-180 mg/day) Pharmacol kinetics (EGFR ex20ins+ refractory aNSCLC, n=18) (ORR, PFS)

Click to download full resolution via product page

Caption: Workflow of the BEBT-109 first-in-human Phase | clinical trial.

Mobocertinib Study 101 (NCT02716116)

o Study Design: International, non-randomized, open-label, multi-cohort, dose-escalation and
dose-expansion study.

o Participants: The efficacy population consisted of 114 patients with locally advanced or
metastatic NSCLC with EGFR ex20ins mutations whose disease had progressed on or after
platinum-based chemotherapy.[8]

« Intervention: Mobocertinib 160 mg orally once daily.[7]

e Primary Outcome: Overall Response Rate (ORR) according to RECIST v1.1, as evaluated
by a blinded independent central review (BICR).

e Secondary Outcomes: Duration of Response (DoR), Progression-Free Survival (PFS), and
Overall Survival (OS).

Experimental Workflow for Mobocertinib Study 101
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Caption: Workflow of the Mobocertinib Study 101 clinical trial.

Conclusion

Both BEBT-109 and mobocertinib have demonstrated clinical activity against NSCLC harboring
EGFR exon 20 insertion mutations, a patient population with high unmet medical need.

BEBT-109 has shown promising early clinical data with a notable objective response rate and a
manageable safety profile in a small cohort of patients. Its pan-mutant selectivity and favorable

preclinical profile suggest it may offer a wider therapeutic window. The upcoming Phase Il trial

will be crucial in establishing its definitive role in the treatment landscape.

Mobocertinib provided a new oral treatment option for this patient population and demonstrated
meaningful clinical benefit in its initial trials. However, the failure of the confirmatory EXCLAIM-
2 trial to demonstrate superiority over chemotherapy in the first-line setting led to its voluntary
market withdrawal. The data from the EXCLAIM-2 trial does, however, provide valuable insights
for the development of future therapies for this specific mutation.

The comparative data presented in this guide highlights the ongoing efforts to develop effective
targeted therapies for EGFR ex20ins-mutated NSCLC. The distinct profiles of BEBT-109 and
mobocertinib underscore the importance of continued research to optimize treatment strategies
and improve outcomes for these patients.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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